2-(2,4-dichlorophenoxy)-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide
Overview
Description
2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the triazine core: This step involves the reaction of cyanuric chloride with morpholine to form 4,6-dimorpholin-4-yl-1,3,5-triazine.
Introduction of the phenoxy group: The 2,4-dichlorophenol is reacted with the triazine core to introduce the phenoxy group.
Formation of the acetohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, triazine derivatives have been studied for their antiviral and anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide: Known for its diverse applications in research and industry.
2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide: Another triazine derivative with similar properties.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N7O4/c20-13-1-2-15(14(21)11-13)32-12-16(29)25-26-17-22-18(27-3-7-30-8-4-27)24-19(23-17)28-5-9-31-10-6-28/h1-2,11H,3-10,12H2,(H,25,29)(H,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWVHKTDWHGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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